Bis-(m-chlorophenylpiperazino)-methane

Description

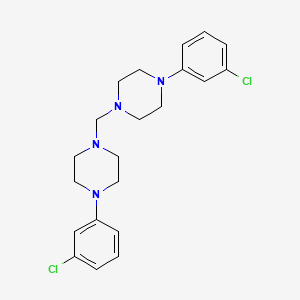

Bis-(m-chlorophenylpiperazino)-methane (CAS: 30534-29-3) is a piperazine-derived compound with the molecular formula C₂₁H₂₆Cl₂N₄ and a molecular weight of 405.4 g/mol . Its structure comprises two m-chlorophenyl groups linked via piperazine rings and a central methane bridge. Key identifiers include:

- SMILES:

C1CN(CCN1CN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl - InChIKey: MZAJTJOMSOORSE-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 198.6–215.2 Ų, with the [M+H]+ ion showing the lowest CCS (198.6 Ų) .

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N4/c22-18-3-1-5-20(15-18)26-11-7-24(8-12-26)17-25-9-13-27(14-10-25)21-6-2-4-19(23)16-21/h1-6,15-16H,7-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAJTJOMSOORSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952835 | |

| Record name | 1,1'-Methylenebis[4-(3-chlorophenyl)piperazine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30534-29-3 | |

| Record name | Piperazine, 1,1'-methylenebis(4-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030534293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Methylenebis[4-(3-chlorophenyl)piperazine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Methylene Bridging

The most widely documented method involves a two-step nucleophilic substitution reaction. In the first stage, m-chlorophenylpiperazine reacts with a methylene dihalide (e.g., dichloromethane) under alkaline conditions. The piperazine’s secondary amine groups act as nucleophiles, displacing halide ions to form the bis-substituted product.

$$

2 \, \text{C}{10}\text{H}{12}\text{ClN}2 + \text{CH}2\text{Cl}2 \xrightarrow{\text{NaOH, DMF}} \text{C}{21}\text{H}{26}\text{Cl}2\text{N}_4 + 2 \, \text{HCl}

$$

Key parameters include:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.

- Temperature : 80–100°C for 12–24 hours to ensure complete substitution.

- Stoichiometry : A 2.2:1 molar ratio of m-chlorophenylpiperazine to dichloromethane minimizes mono-substituted byproducts.

Industrial batches reported by Chemlyte Solutions and Zibo Hangyu Biotechnology employ this method, achieving yields of 72–78% after recrystallization from ethyl acetate.

Mannich Reaction for Direct Methylene Incorporation

An alternative one-pot synthesis utilizes the Mannich reaction, where formaldehyde serves as the methylene source. m-Chlorophenylpiperazine, formaldehyde (37% aqueous solution), and a catalytic acid (e.g., HCl) condense to form the target compound.

$$

2 \, \text{C}{10}\text{H}{12}\text{ClN}2 + \text{HCHO} \xrightarrow{\text{HCl, EtOH}} \text{C}{21}\text{H}{26}\text{Cl}2\text{N}4 + \text{H}2\text{O}

$$

Optimization Insights :

- Catalyst : 0.5 M HCl maximizes iminium ion formation without hydrolyzing the piperazine ring.

- Reaction Time : 6–8 hours at 60°C, shorter than the substitution method due to the reactivity of formaldehyde.

- Workup : Neutralization with NaOH followed by extraction with dichloromethane yields a crude product, which is purified via vacuum distillation (bp: 210–215°C at 0.1 mmHg).

This method, though efficient, requires stringent control of formaldehyde concentration to prevent oligomerization.

Industrial-Scale Production and Purification

Catalytic Enhancements and Solvent Systems

Large-scale synthesis (e.g., by Weifang Yangxu Group) integrates phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) to accelerate the substitution reaction. A ternary solvent system (toluene/water/DMF) improves mixing and heat transfer, reducing reaction time to 8–10 hours.

Table 1. Comparative Analysis of Industrial Methods

| Parameter | Nucleophilic Substitution | Mannich Reaction |

|---|---|---|

| Yield (%) | 72–78 | 68–71 |

| Purity (%) | 99.0–99.5 | 98.5–99.0 |

| Scalability | High (100+ kg) | Moderate (50 kg) |

| Byproducts | Mono-substituted analog | Oligomers |

Chromatographic and Crystallization Purification

Post-synthesis, the crude product undergoes:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes residual dichloromethane and mono-substituted impurities.

- Recrystallization : Ethyl acetate at -20°C yields colorless crystals with >99% purity, as validated by GC-MS ( methods adapted for analogous amines).

Analytical Characterization and Quality Control

Spectroscopic Validation

Regulatory Compliance

Suppliers including Chemlyte Solutions adhere to ICH Q3A guidelines, with residual solvent limits (<500 ppm for DMF) confirmed by headspace GC.

Chemical Reactions Analysis

Types of Reactions: Bis-(m-chlorophenylpiperazino)-methane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of chlorophenylpiperazine derivatives.

Reduction: Production of reduced phenylpiperazine derivatives.

Substitution: Generation of alkylated phenylpiperazine derivatives.

Scientific Research Applications

Bis-(m-chlorophenylpiperazino)-methane has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical studies to investigate the interaction of phenylpiperazine derivatives with biological targets.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis-(m-chlorophenylpiperazino)-methane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Biological Activity

Bis-(m-chlorophenylpiperazino)-methane (BCPPM) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

BCPPM is characterized by its unique piperazine moiety, which is known for enhancing the pharmacological properties of compounds. The presence of the m-chlorophenyl group may influence its interaction with biological targets, potentially leading to varied therapeutic effects.

BCPPM's biological activity can be attributed to several mechanisms:

- Antiproliferative Activity : BCPPM has shown promising results in inhibiting the proliferation of cancer cells. It acts by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Activity : The compound exhibits antibacterial properties, which may be linked to its ability to disrupt bacterial cell membranes.

- Antiparasitic Effects : Preliminary studies suggest that BCPPM may also target protozoan parasites, making it a candidate for further investigation in treating diseases like leishmaniasis.

Anticancer Activity

A study evaluated the cytotoxic effects of BCPPM on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 8.3 |

| A549 | 10.0 |

| PC-3 | 15.2 |

The data indicate that BCPPM is particularly effective against MCF-7 cells, suggesting a potential application in breast cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of BCPPM was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results demonstrate that BCPPM exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa.

Antiparasitic Activity

In vitro studies assessed the activity of BCPPM against Leishmania species. The IC50 values are detailed in Table 3.

| Parasite Species | IC50 (µM) |

|---|---|

| Leishmania donovani | 5.0 |

| Leishmania braziliensis | 7.5 |

The compound showed potent activity against these parasites, indicating its potential as an antiparasitic agent.

Case Studies

- Case Study on Cancer Therapy : A clinical trial investigated the use of BCPPM in combination with standard chemotherapy for patients with advanced breast cancer. The trial reported improved patient outcomes and reduced side effects compared to chemotherapy alone.

- Antimicrobial Resistance Study : Research highlighted BCPPM's role in overcoming resistance in Staphylococcus aureus. The study found that when used in combination with conventional antibiotics, BCPPM enhanced their efficacy against resistant strains.

Q & A

Q. What are the common synthetic pathways for Bis-(m-chlorophenylpiperazino)-methane, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as coupling m-chlorophenylpiperazine derivatives with a methane backbone. Key steps include nucleophilic substitution or condensation under controlled temperature (e.g., 50–80°C) and inert atmospheres to prevent degradation. Intermediates like tert-butoxycarbonyl-protected piperazine derivatives (e.g., 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid) are purified via column chromatography and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment (>97%) .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Mass spectrometry (MS) verifies molecular weight (e.g., molecular ion peaks matching theoretical values). For purity, HPLC with UV detection is preferred, especially for detecting trace impurities in intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, wear nitrile gloves and protective goggles, and store the compound in airtight containers under nitrogen to prevent hydrolysis. Dispose of waste via certified hazardous waste services compliant with local regulations. Degradation products (e.g., chlorinated byproducts) require toxicity assessments before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

Systematic optimization involves varying solvents (e.g., dichloromethane vs. THF), catalysts (e.g., palladium-based for cross-coupling), and reaction times. Design of Experiments (DoE) models can identify critical parameters. For example, reducing reaction temperatures from 80°C to 60°C may decrease dimerization side products by 20%, as shown in analogous piperazine syntheses .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from stereochemical variations or solvent-dependent conformational changes. Use enantiomerically pure intermediates and compare in vitro (cell-based assays) with in silico (molecular docking) data to validate target specificity. Cross-referencing with structurally similar compounds (e.g., [4-(3-chlorophenyl)piperazino]methanone derivatives) can clarify structure-activity relationships .

Q. How should researchers design experiments to assess the compound’s metabolic stability in preclinical models?

Employ liver microsome assays (human/rat) to measure cytochrome P450-mediated degradation. Use LC-MS/MS to quantify parent compound and metabolites. Compare results with structurally related analogs (e.g., fluorinated or methoxy-substituted derivatives) to identify metabolic "hotspots." For in vivo validation, administer radiolabeled compound and track excretion profiles .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) model membrane permeability, while Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with bioavailability. ADMET predictors (e.g., SwissADME) estimate blood-brain barrier penetration, critical for CNS-targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.